molecular formula C9H22Cl2N2O B1377681 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride CAS No. 1421602-24-5

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Cat. No. B1377681
M. Wt: 245.19 g/mol
InChI Key: DIMKFVPMBRQKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride, also known as 4-AP, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of piperidine, a cyclic organic compound found in various plants and animals, and is commonly used as a research tool to study the effects of neurotransmitters in the brain. 4-AP has been used in a variety of experiments to study the effects of various drugs on the central nervous system and to study the effects of changes in neural activity on behavior.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Biological Applications

    • Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
    • Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Anti-tubercular Activity

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Cyclization Reactions

    • Piperidines play a significant role in cyclization reactions, which are key to synthesizing various complex organic compounds .
    • These reactions often involve the formation of a new ring within the molecule, which can significantly alter its chemical properties .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Annulation Reactions

    • Piperidines are also involved in annulation reactions, which involve the formation of two new rings .
    • These reactions are particularly useful in the synthesis of polycyclic compounds, which have applications in various fields, including pharmaceuticals .
  • Multicomponent Reactions

    • Piperidines are used in multicomponent reactions, which involve the simultaneous reaction of three or more reactants to form a single product .
    • These reactions are highly efficient and can be used to synthesize a wide range of complex organic compounds .
  • Hydrogenation Reactions

    • Piperidines are used in hydrogenation reactions, which involve the addition of hydrogen (H2) across unsaturated bonds .
    • These reactions are particularly useful in the synthesis of various organic compounds, including pharmaceuticals .
  • Cycloaddition Reactions

    • Piperidines play a significant role in cycloaddition reactions, which involve the formation of a cyclic adduct .
    • These reactions are key to synthesizing various complex organic compounds .
  • Amination Reactions

    • Piperidines are used in amination reactions, which involve the introduction of an amino group into a molecule .
    • These reactions are particularly useful in the synthesis of various organic compounds, including pharmaceuticals .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2,12)7-11-5-3-8(10)4-6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKFVPMBRQKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Reactant of Route 5
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride
Reactant of Route 6
1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.